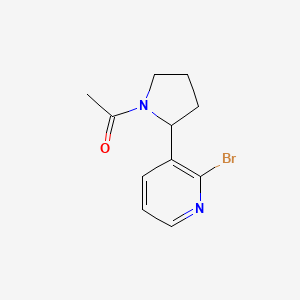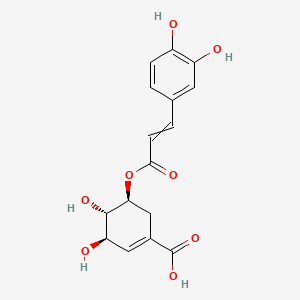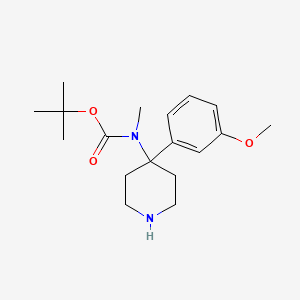
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸是一种杂环化合物,属于吡啶并嗪家族。其特征是在吡啶并嗪环的第三位有一个氯基团,第六位有一个吡瓦酰胺基团,第四位有一个羧酸基团。
准备方法
合成路线和反应条件
3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸的合成通常包括在吡啶并嗪环上引入氯基、吡瓦酰胺基和羧酸基团。一种常见的方法是在碱存在下,用吡瓦酰氯与3-氯吡啶并嗪反应,然后通过羧化反应引入羧酸基团。反应条件通常需要使用二氯甲烷等溶剂和三乙胺等催化剂来促进反应。
工业生产方法
在工业环境中,3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸的生产可能涉及使用类似反应途径的大规模合成。该过程将针对产率和纯度进行优化,并仔细控制温度、压力和反应时间等反应参数。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸可以发生各种化学反应,包括:
取代反应: 在适当条件下,氯基团可以被其他亲核试剂(如胺或硫醇)取代。
氧化和还原反应: 该化合物可以被氧化或还原以形成不同的衍生物,具体取决于所使用的试剂和条件。
偶联反应: 它可以参与偶联反应,例如铃木-宫浦偶联,与其他芳香化合物形成碳-碳键。
常用试剂和条件
取代反应: 在氢氧化钠等碱存在下,可以使用叠氮化钠或硫氰酸钾等试剂。
氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂。
偶联反应: 铃木-宫浦偶联反应通常使用钯催化剂和硼酸。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可以产生各种取代的吡啶并嗪衍生物,而偶联反应可以产生联芳基化合物。
科学研究应用
3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸有几个科学研究应用,包括:
药物化学: 它用作合成潜在药物化合物的构建块,特别是那些针对特定酶或受体的化合物。
有机合成: 该化合物用作合成更复杂杂环化合物的中间体。
生物学研究: 它用于研究吡啶并嗪衍生物的生物活性,包括它们的抗菌和抗癌特性。
工业应用: 该化合物用于开发新材料和化学过程。
作用机理
3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定分子靶点(如酶或受体)结合而起作用,从而调节其活性。氯基、吡瓦酰胺基和羧酸基团的存在可以影响其结合亲和力和特异性。该化合物也可能参与各种生化途径,从而导致其观察到的生物学效应。
作用机制
The mechanism of action of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, pivalamido, and carboxylic acid groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
类似化合物
3,6-二氯吡啶并嗪-4-羧酸: 该化合物在第三位和第六位有两个氯基团,使其在取代反应中更具反应性。
3-氯-4-吡啶并嗪羧酸: 缺少吡瓦酰胺基团,这会影响其化学性质和反应活性。
6-吡瓦酰胺吡啶并嗪-4-羧酸: 缺少氯基团,这会影响其在取代反应中的反应活性。
独特之处
3-氯-6-吡瓦酰胺吡啶并嗪-4-羧酸的独特之处在于吡啶并嗪环上氯基、吡瓦酰胺基和羧酸基团的组合。这种组合赋予了独特的化学性质和反应活性,使其成为各种研究和工业应用中的一种宝贵化合物。
属性
分子式 |
C10H12ClN3O3 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
3-chloro-6-(2,2-dimethylpropanoylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-10(2,3)9(17)12-6-4-5(8(15)16)7(11)14-13-6/h4H,1-3H3,(H,15,16)(H,12,13,17) |
InChI 键 |
JWJVIAZZAUTXAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=NN=C(C(=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


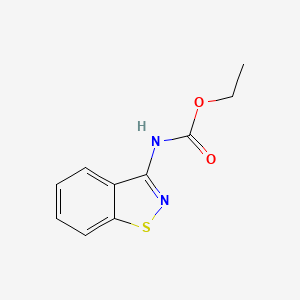
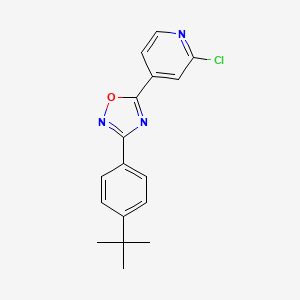

![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
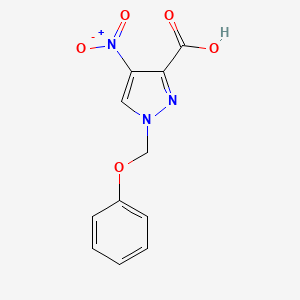
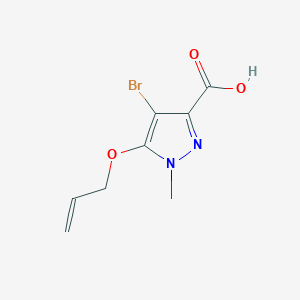
![2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)
